Absolute Substrate Discrimination — Mannonate Dehydrogenase (UxuB) Rejects D‑Tagaturonate While Reducing D‑Fructuronate
Recombinant mannonate dehydrogenase from Thermotoga maritima (tm_UxuB) displays zero detectable activity on D‑tagaturonate, whereas it exhibits a catalytic efficiency (kcat/Km) of 6 670 M⁻¹ s⁻¹ on its cognate substrate D‑fructuronate [REFS‑1]. This represents a qualitative, all‑or‑nothing discrimination that cannot be bridged by adjusting substrate concentration, and contrasts with the promiscuous activity reported for the Escherichia coli orthologue, which shows comparable activity on both substrates [REFS‑2].
| Evidence Dimension | Enzyme activity — mannonate dehydrogenase (tm_UxuB) substrate acceptance |
|---|---|
| Target Compound Data | No detectable activity (below assay limit) |
| Comparator Or Baseline | D‑Fructuronate: kcat/Km = 6 670 M⁻¹ s⁻¹ (Km = 0.63 mM, kcat = 4.2 s⁻¹) |
| Quantified Difference | Qualitatively non‑substrate vs. efficient substrate (infinite fold difference) |
| Conditions | Recombinant purified tm_UxuB, NADH‑coupled assay, pH and temperature not explicitly stated in the referenced table but enzyme is from a hyperthermophile (T. maritima) |
Why This Matters
Procuring D‑tagaturonic acid rather than its epimer D‑fructuronic acid is mandatory for any assay employing mannonate dehydrogenase from organisms harbouring the UxaE‑dependent pathway, as substitution yields a false‑negative result.
- [1] Rodionova, I.A., et al. (2012) 'Tagaturonate–fructuronate epimerase UxaE, a novel enzyme in the hexuronate catabolic network in Thermotoga maritima', Environmental Microbiology, 14(11), pp. 2920–2934 (Table 2 and text). View Source
- [2] Hickman, J. and Ashwell, G. (1960) 'Uronic acid metabolism in bacteria. II. Purification and properties of D‑altronic acid and D‑mannonic acid dehydrogenases in Escherichia coli', Journal of Biological Chemistry, 235, pp. 1566–1570. View Source
